molecular formula C20H22N2O3 B359643 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid CAS No. 1033600-06-4

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B359643
CAS No.: 1033600-06-4
M. Wt: 338.4g/mol
InChI Key: KHFYTRJCBYKDMD-UHFFFAOYSA-N
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Description

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is a complex organic compound with the molecular formula C20H22N2O3 This compound features a piperazine ring substituted with a diphenylethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid typically involves the reaction of 2,2-diphenylethylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Derivatives with different functional groups

Scientific Research Applications

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Diphenylethyl)-4-nitrobenzamide: Another compound featuring the diphenylethyl group, used in similar research applications.

    2,2-Diphenylethan-1-amine: A precursor in the synthesis of various diphenylethyl derivatives.

Uniqueness

2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring and a diphenylethyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(24)13-18-20(25)21-11-12-22(18)14-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFYTRJCBYKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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